Vintriptol

Description

Properties

CAS No. |

81600-06-8 |

|---|---|

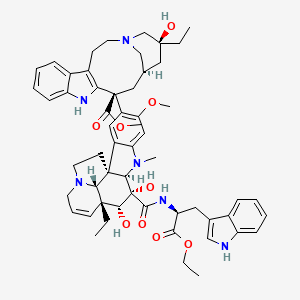

Molecular Formula |

C56H68N6O9 |

Molecular Weight |

969.2 g/mol |

IUPAC Name |

methyl 13-[10-[[1-ethoxy-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |

InChI |

InChI=1S/C56H68N6O9/c1-7-52(67)28-33-29-55(51(66)70-6,45-37(19-23-61(31-33)32-52)36-16-11-13-18-41(36)58-45)39-26-38-43(27-44(39)69-5)60(4)48-54(38)21-24-62-22-14-20-53(8-2,47(54)62)49(64)56(48,68)50(65)59-42(46(63)71-9-3)25-34-30-57-40-17-12-10-15-35(34)40/h10-18,20,26-27,30,33,42,47-49,57-58,64,67-68H,7-9,19,21-25,28-29,31-32H2,1-6H3,(H,59,65) |

InChI Key |

IQDSXWRQCKDBMW-UHFFFAOYSA-N |

SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC)O)O)CC)OC)C(=O)OC)O |

Isomeric SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC)O)O)CC)OC)C(=O)OC)O |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC)O)O)CC)OC)C(=O)OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-(L-tryptophan ethyl ester)-4-deacetylvinblastine-3-carboxamide vintripol vintriptol vintrypol VTrpE |

Origin of Product |

United States |

Preclinical Synthetic Strategies and Structural Modification

Methodologies for Chemical Synthesis of Vintriptol

The chemical synthesis of this compound is accomplished through the modification of vinblastine (B1199706). One established method details the reaction of vinblastine with anhydrous hydrazine (B178648) in hot ethanol, yielding 4-deacetylvinblastine-23-acid hydrazide. drugfuture.com Subsequent treatment of this intermediate with HCl and NaNO2 in a chilled methanol-water mixture facilitates its conversion into the corresponding azide (B81097). drugfuture.com The final step involves the condensation of this azide compound with L-tryptophan ethyl ester in dichloromethane (B109758) to produce this compound. drugfuture.com

An alternative, yet related, synthetic pathway involves the hydrolysis of vinblastine using NaOH under reflux conditions in ethanol, which furnishes 4-deacetylvinblastoic acid. drugfuture.com This acid is subsequently coupled with L-tryptophan ethyl ester through the action of isobutyl chloroformate and N-ethylmorpholine in DMF, leading to the formation of a 4-O-(isobutoxycarbonyl) derivative. drugfuture.com

These synthetic approaches underscore the chemical transformations necessary to convert the core structure of vinblastine into this compound, primarily focusing on modifications at the C23 position and the incorporation of a tryptophan ethyl ester moiety.

Derivation of this compound from Vinblastine: Design Principles

This compound is recognized as a vinblastine-23-oyl amino acid derivative, specifically featuring a tryptophan ethyl ester linked to the amino ester component of the vinblastine-23-oyl moiety. Vinblastine, its precursor, is a dimeric bis-indole alkaloid naturally sourced from the Catharanthus roseus plant. sciensage.info The process of deriving this compound from vinblastine involves deliberate chemical modifications designed to potentially alter its pharmacological attributes in comparison to the parent compound. nih.govresearchgate.net

The underlying design principle in synthesizing this compound as a tryptophan ester of vinblastine likely aimed to influence factors such as cellular uptake, metabolic processing, or interaction profiles with biological targets. dotmatics.comashp.org Prodrug strategies, which entail conjugating a parent compound to a carrier molecule like an amino acid ester, are employed to potentially enhance the delivery of the active drug to target sites or to facilitate its release via enzymatic activation. researchgate.net Although this compound is consistently described as a derivative rather than explicitly labeled as a prodrug in all available information, its structure as a vinblastine-amino acid conjugate aligns with the principles guiding prodrug design for other cytotoxic agents. researchgate.net

Investigation of Structure-Activity Relationships in this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in the realm of drug discovery for understanding how alterations to a molecule's chemical structure influence its biological activity. dotmatics.comashp.org While comprehensive detailed SAR data for an extensive array of this compound analogues are not prominently featured in the provided search results, the very existence of this compound as a derivative of vinblastine suggests that structural modifications of the vinblastine scaffold were undertaken to generate compounds with potentially distinct activity profiles. scribd.comgoogleapis.comarchive.org

Comparative investigations involving other vinblastine-23-oyl amino acid derivatives, such as vinblastine-isoleucinate, alongside this compound and vinblastine, have been conducted to evaluate their antitumour activity in preclinical models. researchgate.netresearchgate.net These comparative studies offer insights into how the specific amino acid ester attached to the vinblastine core influences its activity. For instance, one study comparing vinblastine, vinblastine-isoleucinate, and this compound in human ovarian cancer xenografts observed that vinblastine-isoleucinate demonstrated higher activity than the parent compound at equitoxic doses, whereas this compound did not induce growth inhibition in that particular model. Another study evaluating these three compounds across a panel of human tumor xenografts reported that vinblastine, vinblastine-isoleucinate, and this compound exhibited antitumour activity in differing proportions of the tested xenografts (8/9, 7/9, and 4/7, respectively). researchgate.net These findings indicate that the specific amino acid ester moiety plays a significant role in determining the observed preclinical antitumour activity.

Exploration of Related this compound Derivatives (e.g., this compound Acid)

The investigation into this compound derivatives includes the exploration of related compounds such as this compound acid. rospatent.gov.ru this compound acid has been identified as a metabolite of this compound. medkoo.com Studies on the chemical properties and potential biological activities of this compound acid and other related derivatives are crucial for understanding the metabolic fate of this compound and for identifying any breakdown products that may be either active or inactive. medkoo.com

The conversion of this compound to this compound acid involves the hydrolysis of the ethyl ester group. Gaining an understanding of the formation and characteristics of this compound acid is significant for pharmacokinetic studies and for developing a comprehensive understanding of how this compound is processed within biological systems. medkoo.com While detailed preclinical research findings specifically focused on the antitumour activity or synthesis of this compound acid are limited in the provided results, its identification as a metabolite confirms that studies have been conducted to investigate the in vivo transformation of this compound. medkoo.com

Elucidation of Preclinical Molecular and Cellular Mechanisms of Action

Interaction with Tubulin and Microtubule Dynamics

Microtubules are essential components of the cellular cytoskeleton, playing crucial roles in maintaining cell shape, intracellular transport, and cell division ontosight.ai. They are dynamic structures formed by the polymerization of tubulin heterodimers, which consist of alpha- and beta-tubulin subunits scribd.comresearchgate.net. Vintriptol, like other vinca (B1221190) alkaloids, acts as a microtubule inhibitor ontosight.ai.

Molecular Binding Characteristics to Tubulin Subunits

This compound binds to tubulin, the protein subunits that form microtubules ontosight.ai. This binding prevents the polymerization of tubulin into microtubules ontosight.ai. While the precise molecular binding characteristics of this compound were not detailed in the search results beyond its general binding to tubulin, related vinca alkaloids are known to bind to specific sites on beta-tubulin researchgate.netscribd.com.

Inhibition of Microtubule Polymerization and Dynamics

The primary mechanism by which this compound affects microtubule dynamics is by inhibiting their polymerization ontosight.ai. This disruption of the tubulin polymerization process is a hallmark of vinca alkaloid activity dcu.ienih.gov. Research suggests that vinca alkaloids, including related compounds, inhibit cell proliferation by altering the dynamics of tubulin addition and loss at the ends of mitotic spindle microtubules researchgate.net. This indicates an effect on the dynamic instability of microtubules, which is crucial for their function scribd.com.

Disruption of Mitotic Spindle Formation and Function

The inhibition of microtubule polymerization by this compound directly impacts the formation of the mitotic spindle ontosight.aidcu.ie. The mitotic spindle is a complex structure made of microtubules that is essential for the segregation of chromosomes during cell division ontosight.aidcu.ie. By preventing microtubule assembly, this compound inhibits the formation of a functional mitotic spindle ontosight.aidcu.ie. The absence of intact mitotic spindles leads to the disruption of chromosome segregation dcu.ie. With increasing drug concentrations, the organization of microtubules and chromosomes in arrested mitotic spindles can deteriorate researchgate.net.

Impact on Cell Cycle Progression and Cell Fate

The disruption of mitotic spindle formation has profound consequences for cell cycle progression and ultimately, cell fate, particularly in rapidly dividing cells like cancer cells ontosight.ai.

Induction of Mitotic Arrest (e.g., Metaphase Arrest)

This compound's inhibition of mitotic spindle formation leads to the arrest of cells during mitosis ontosight.aidcu.ie. Specifically, cells treated with this compound are arrested at the metaphase stage of mitosis ontosight.aidcu.ie. This occurs because the spindle assembly checkpoint, a cellular surveillance mechanism, halts the cell cycle until proper chromosome alignment and spindle attachment are achieved dcu.ie. Since this compound prevents the formation of a functional spindle, this checkpoint remains active, leading to mitotic arrest dcu.ie. Studies with related vinca derivatives have shown a strong correlation between the concentration of the drug that inhibits cell proliferation and the concentration that causes a significant accumulation of cells at metaphase researchgate.net.

Pathways Leading to Programmed Cell Death in Proliferating Cells

The sustained mitotic arrest induced by this compound ultimately triggers programmed cell death, also known as apoptosis, in proliferating cells ontosight.aidcu.ieepo.orgepo.org. The inability of the cell to correctly segregate chromosomes due to the disrupted mitotic spindle leads to cellular catastrophe and the activation of apoptotic pathways dcu.ie. Increased sensitivity to the induction of apoptosis is a mechanism underlying the effects of vinca alkaloids researchgate.net. While the specific apoptotic pathways activated by this compound were not explicitly detailed, the disruption of critical cellular processes like mitosis is a known trigger for apoptosis epo.orggoogle.com.

Identification of Ancillary Molecular Targets and Signaling Pathways

Preclinical investigations into this compound's mechanism of action primarily highlight its role as a potent inhibitor of microtubule assembly. Similar to other vinca alkaloids, this compound exerts its antineoplastic effects by binding to tubulin, the fundamental protein subunit of microtubules. guidetopharmacology.org This binding event disrupts the dynamic process of microtubule polymerization, which is essential for the formation of the mitotic spindle during cell division. guidetopharmacology.orgnih.gov The resulting inhibition of mitotic spindle formation leads to the arrest of rapidly dividing cancer cells at the metaphase stage of mitosis. guidetopharmacology.org This mitotic arrest subsequently triggers cell death, primarily through apoptosis. guidetopharmacology.orgnih.gov

While the core mechanism of microtubule disruption is well-established, the available preclinical data predominantly focuses on this primary target. Information regarding ancillary molecular targets or signaling pathways directly modulated by this compound, independent of its primary effect on microtubules, is not extensively detailed in the examined literature. The observed cellular effects, such as cell cycle arrest and apoptosis, are understood as downstream consequences of the disrupted microtubule dynamics.

Comparative Preclinical Mechanistic Analysis with Established Vinca Alkaloids

This compound shares its fundamental mechanism of action with established vinca alkaloids such as vinblastine (B1199706) and vincristine, all functioning as microtubule inhibitors. guidetopharmacology.orgnih.gov These compounds bind to tubulin at specific sites, distinct from those of other microtubule-targeting agents like taxanes, and interfere with microtubule dynamics, leading to mitotic arrest and cell death.

Preclinical studies have compared the antitumor activity of this compound with vinblastine and vinblastine-isoleucinate in various human tumor xenograft models. One study evaluating their effects in human ovarian cancer xenografts reported that this compound demonstrated insignificant growth inhibition (< 50%) in these specific models, in contrast to vinblastine and vinblastine-isoleucinate which showed greater activity. However, another comparative study across a panel of nine human tumor xenografts indicated that this compound exhibited antitumour activity in 4 out of 7 xenografts tested, while vinblastine and vinblastine-isoleucinate were active in 8 out of 9 and 7 out of 9 xenografts, respectively.

These comparative studies suggest that while the core mechanism of microtubule inhibition is shared among this compound and established vinca alkaloids, there may be variations in their spectrum of activity or efficacy across different cancer types or models. These differences could potentially arise from variations in pharmacokinetic profiles, cellular uptake or efflux, metabolism, or subtle differences in their interaction with tubulin or downstream signaling events triggered by microtubule disruption, although detailed mechanistic explanations for these differences are not fully elucidated in the provided information. This compound is described as a tryptophan ester of vinblastine, a structural modification that could influence its biological properties compared to the parent compound.

| Compound | PubChem CID | Primary Mechanism of Action | Preclinical Antitumor Activity (vs. Vinblastine/Vinblastine-isoleucinate in Xenografts) |

| This compound | 10463634 | Microtubule inhibition | Varied activity across models; less active in some ovarian cancer xenografts, active in a subset of other xenografts. |

| Vinblastine | 13342 | Microtubule inhibition | Established activity in a broad range of preclinical models. |

| Vincristine | 5978 | Microtubule inhibition | Established activity in a broad range of preclinical models. nih.gov |

Preclinical Assessment of Antitumor Efficacy

In Vitro Cytotoxicity and Antineoplastic Activity in Cellular Models

In vitro studies are fundamental in assessing the direct impact of a compound on cancer cells, providing insights into its cytotoxic and antineoplastic potential.

Screening and Profiling Across Diverse Cancer Cell Lines

While detailed comprehensive screening data across a diverse panel of cancer cell lines for vintriptol specifically is not extensively available in the provided search results, the compound's nature as a vinca (B1221190) alkaloid derivative suggests potential activity against cell lines known to be sensitive to this class of agents nih.gov. Vinca alkaloids like vinblastine (B1199706) are known to exert their effects by inhibiting microtubule polymerization, a critical process for cell division, thereby impacting the proliferation of various cancer cell types nih.govmdpi.com.

Quantitative Analysis of Growth Inhibition and Cell Viability

Quantitative analysis of growth inhibition and cell viability is typically performed using assays such as MTT assays or real-time cell analysis systems, which measure the metabolic activity or proliferation of cells after exposure to varying concentrations of a compound googleapis.comresearchgate.net. Although specific quantitative data (e.g., IC50 or GI50 values) for this compound across a broad spectrum of cell lines is not detailed in the provided snippets, the compound has been evaluated for its antitumour activity, indicating that such analyses would have been conducted in preclinical development nih.gov. The effectiveness of compounds in inhibiting cell proliferation is a key metric in these in vitro assessments mdpi.com.

In Vivo Antitumor Activity in Preclinical Animal Models

Evaluating the efficacy of a compound in living organisms, particularly in models that mimic human cancer, is a crucial step in preclinical assessment.

Efficacy in Established Murine Xenograft Models

Preclinical studies have demonstrated the antitumor activity of this compound in a variety of animal models, including established murine xenograft models nih.gov. In a comparative study involving a panel of nine human tumor xenografts growing subcutaneously in nude mice, this compound exhibited antitumour activity in 4 out of 7 tested human tumor xenografts nih.govresearchgate.netresearchgate.net. This indicates that this compound possesses the ability to inhibit the growth of human tumors in a living system, although the response rate in this specific study was lower compared to vinblastine and vinblastine-isoleucinate nih.govresearchgate.netresearchgate.net. Xenograft models are widely used to assess the in vivo efficacy of potential anticancer agents nih.govnih.govresearchgate.net.

Assessment in Orthotopic and Metastatic Preclinical Cancer Models

While the provided search results specifically mention the assessment of this compound in subcutaneous xenograft models nih.govresearchgate.netresearchgate.net, detailed information regarding its evaluation in orthotopic or metastatic preclinical cancer models is not present. Orthotopic models involve implanting cancer cells in the organ of origin, which can better recapitulate the tumor microenvironment and metastatic process. Metastatic models assess the ability of a compound to inhibit the spread of cancer to distant sites. The available data focuses on established subcutaneous tumors.

Comparative Antitumor Activity Against Reference Chemotherapeutic Agents (e.g., Vinblastine)

This compound's antitumor activity has been compared to that of its parent compound, vinblastine, and other related vinca alkaloid derivatives like vinblastine-isoleucinate nih.govresearchgate.netresearchgate.net. In a panel of human tumor xenografts, this compound showed antitumour activity in 4 out of 7 xenografts, while vinblastine was active in 8 out of 9, and vinblastine-isoleucinate in 7 out of 9 nih.govresearchgate.netresearchgate.net. This suggests that, in this specific comparative setting using equitoxic doses administered twice weekly, this compound demonstrated a lower rate of antitumor activity compared to vinblastine and vinblastine-isoleucinate across the tested panel nih.govresearchgate.netresearchgate.net. However, another study in human ovarian cancer xenografts indicated that insignificant growth inhibition (<50%) was obtained by this compound, and vinblastine-isoleucinate appeared slightly less effective than vinblastine capes.gov.br. Notably, one non-small cell lung carcinoma line (AHXOL) was resistant to vinblastine, vinblastine-isoleucinate, and this compound nih.govresearchgate.netresearchgate.net.

Data from Comparative Antitumor Activity in Human Tumor Xenografts:

| Compound | Antitumor Activity (Number of active xenografts / Number of tested xenografts) |

| Vinblastine | 8/9 nih.govresearchgate.netresearchgate.net |

| Vinblastine-isoleucinate | 7/9 nih.govresearchgate.netresearchgate.net |

| This compound | 4/7 nih.govresearchgate.netresearchgate.net |

Investigation of Resistance Mechanisms in Preclinical Settings

Investigating the mechanisms by which cancer cells develop resistance to therapeutic agents in preclinical settings is a critical step in oncology drug development. This involves understanding how cancer cells adapt to survive drug exposure, identifying the underlying molecular changes, and developing strategies to circumvent this resistance. fishersci.canih.gov Acquired resistance can develop during treatment, leading to treatment failure even after an initial response. fishersci.ca

Based on the available search results, detailed preclinical investigations specifically focused on the resistance mechanisms of cancer cells to this compound were not found. The following subsections describe the general approaches used in preclinical research to study drug resistance, which would typically be applied to a compound like this compound if resistance were observed and investigated in detail.

Phenotypic Characterization of Acquired Resistance in Cell Lines

Phenotypic characterization of acquired resistance in cell lines involves establishing drug-resistant cell models and analyzing their observable characteristics compared to their drug-sensitive parental lines. researchgate.net This process often begins by exposing parental cell lines to escalating concentrations of a drug over time, selecting for cells that survive and proliferate in the presence of increasing drug levels. researchgate.net This method can lead to the establishment of isogenic drug-resistant cell lines that exhibit varying degrees of resistance. researchgate.netnih.gov

Resistant cell lines are then characterized phenotypically by assessing changes in growth rate, morphology, and cross-resistance to other therapeutic agents. researchgate.netciteab.com For instance, studies on cisplatin-resistant colorectal cancer cell lines have shown significantly increased IC50 values for cisplatin (B142131) compared to parental lines, along with reduced growth rates and slight morphological changes. researchgate.net Similarly, paclitaxel-resistant ovarian cancer cell lines have been developed and characterized for their resistance profiles. nih.gov Such characterization helps in understanding the general adaptive responses of cancer cells to drug pressure.

Molecular Determinants of Resistance in Preclinical Models

Identifying the molecular determinants of resistance in preclinical models involves investigating the genetic, epigenetic, and cellular changes that confer the resistant phenotype. nih.gov This can include alterations in the drug target, activation of alternative signaling pathways, increased drug efflux, decreased drug uptake, or changes in cell death pathways. citeab.comontosight.ainih.gov

Various techniques are employed to uncover these molecular mechanisms. High-throughput sequencing can compare the gene expression profiles of parental and resistant cell lines to identify differentially expressed genes. citeab.com For example, transcriptome analysis of gemcitabine-resistant pancreatic cancer cell lines has been used to identify mRNAs associated with chemoresistance. citeab.com Other approaches include targeted sequencing, proteomic analysis, and functional genomic screens such as CRISPR/Cas9 knockout screens, which can identify genes whose alteration confers drug resistance. nih.gov Studies on resistance to other agents, such as BRAF inhibitors in melanoma, have revealed diverse mechanisms including activation of alternative pathways like PI3K/Akt and changes in protein expression like Mcl-1. nih.gov While these methods are standard for investigating resistance, specific findings regarding the molecular determinants of this compound resistance were not available in the provided search results.

Strategies for Overcoming Resistance in Preclinical Drug Combinations

Preclinical research into overcoming drug resistance often focuses on evaluating drug combinations that can restore sensitivity or enhance efficacy in resistant models. nih.gov The rationale is that combining agents with different mechanisms of action can circumvent resistance pathways or target multiple vulnerabilities simultaneously. ontosight.aiciteab.com

Strategies include combining the resistant agent with inhibitors of identified resistance mechanisms, agents that target alternative survival pathways, or drugs that exploit collateral sensitivities that may arise in resistant cells. citeab.comontosight.aiciteab.com For instance, in preclinical models, combining targeted therapies or chemotherapy agents with inhibitors of pathways like STAT3 has shown potential in overcoming acquired resistance. citeab.com Computational methods and high-throughput screening of drug libraries in resistant cell lines are also used to identify synergistic drug combinations. nih.govnih.gov While drug combinations are a key strategy in preclinical resistance research, specific preclinical drug combination studies involving this compound to overcome resistance were not detailed in the provided search results.

Preclinical Pharmacokinetic and Metabolic Profiling

Identification and Characterization of Vintriptol Metabolites in Preclinical Systems

Research has focused on identifying and characterizing the metabolic products of this compound. A key metabolite identified is N-(deacetyl-O-4-vinblastoyl-23)-L-tryptophan, also referred to as this compound acid (VtrpA) nih.govresearchgate.net. This compound itself is sometimes denoted as N-(deacetyl-O-4-vinblastoyl-23)-L-ethyltryptophan (VtrpE), indicating VtrpA is likely formed through the hydrolysis of the ethyl ester group nih.govresearchgate.net.

Analytical methods, such as high-performance liquid chromatography (HPLC) with fluorescence detection, have been developed and validated for the determination of VtrpA in biological samples like plasma and urine nih.govresearchgate.net. Application of this assay in studies, including those involving cancer patients treated with this compound, revealed VtrpA to be a principal metabolite nih.gov. Up to 1.2% of the administered dose of this compound was found to be excreted as VtrpA in urine nih.gov.

Other related compounds, such as this compound methane (B114726) sulfonate, have been utilized in research studies oup.com.

Preclinical Metabolic Pathways and Biotransformation Kinetics

The metabolism of this compound involves its biotransformation within biological systems. The identification of this compound acid (VtrpA) as a principal metabolite suggests a metabolic pathway involving ester hydrolysis nih.gov. While the detailed preclinical metabolic pathways and biotransformation kinetics of this compound are not extensively described in the available information, the presence of VtrpA indicates that enzymatic processes capable of cleaving ester bonds are involved in its metabolism. Drug metabolism can alter the chemical structure of a compound, potentially affecting its interaction with receptors and thus its pharmacological activity researchgate.net.

Pharmacodynamic Relationship between Preclinical Exposure and Efficacy Biomarkers

Preclinical investigations have explored the antitumour activity of this compound in various animal models nih.gov. Comparative studies in human tumour xenografts grown subcutaneously in nude mice assessed the antitumour activity of this compound alongside related vinca (B1221190) alkaloid derivatives like vinblastine (B1199706) and vinblastine-isoleucinate researchgate.net. In a panel of nine human tumour xenografts, this compound demonstrated antitumour activity in 4 out of 7 xenografts tested researchgate.net. In another study using human ovarian cancer xenografts, this compound resulted in insignificant growth inhibition (< 50%) compared to other tested compounds capes.gov.br.

While preclinical studies have shown this compound to possess antitumour effects, detailed information specifically linking preclinical exposure levels of this compound or its metabolites to quantitative changes in specific efficacy biomarkers is limited in the provided sources. Pharmacodynamic biomarkers generally serve to indicate a drug's effect on its target or its impact on biological functions, aiding in the assessment of efficacy in drug development evotec.comveedalifesciences.com. Establishing a clear relationship between drug exposure and biomarker response is crucial for understanding the drug's pharmacological profile mdpi.com. However, the specific preclinical pharmacodynamic biomarkers utilized for this compound and the detailed kinetics of their response relative to this compound exposure were not explicitly available.

Data Table

Based on the available information regarding metabolite excretion:

| Metabolite Name | Percentage of Administered Dose Excreted in Urine |

| N-(deacetyl-O-4-vinblastoyl-23)-L-tryptophan (VtrpA) | Up to 1.2% |

Future Directions and Advanced Research Methodologies for Vintriptol Based Compounds

Innovations in Vintriptol-derived Prodrug Design and Delivery Systems

Prodrug design is a key strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including this compound. This involves chemically modifying the parent drug to an inactive or less active form that is then converted to the active drug within the body, ideally at the target site researchgate.net. The rationale behind prodrug design is to overcome limitations such as poor solubility, lack of site specificity, or chemical instability nih.gov. For this compound, which is a tryptophan ester of vinblastine (B1199706), prodrug strategies could focus on enhancing targeted delivery to cancer cells, potentially increasing efficacy and reducing systemic exposure medkoo.comnih.gov. Targeted prodrug design represents a strategy for directed and efficient drug delivery, potentially involving targeting specific enzymes or membrane transporters prevalent in tumor cells nih.govorientjchem.org. The conversion of a prodrug to its active form can occur before, after, or at the specific target site orientjchem.org. Carrier-linked prodrugs, where the active drug is covalently bonded to a carrier, are one approach, with the active drug being released through chemical or enzymatic hydrolysis orientjchem.orgijper.org. This approach can alter the lipophilicity of the parent molecule orientjchem.org.

Application of Advanced Preclinical Models for Efficacy Prediction

Advanced preclinical models are becoming increasingly crucial for accurately predicting the efficacy of drug candidates like this compound before clinical trials. These models offer more physiologically relevant environments compared to traditional 2D cell cultures.

Utilization of Organoid and 3D Culture Systems

Organoid and 3D culture systems are valuable tools in biomedical research as they mimic the in vivo microenvironment more closely than traditional 2D cell cultures upmbiomedicals.comsigmaaldrich.com. Organoids are complex 3D structures derived from primary tissue or stem cells that can self-renew, self-organize, and exhibit organ-like functionality, including complex cell-cell interactions upmbiomedicals.comsigmaaldrich.com. Spheroids are simpler 3D models, often consisting of a single cell type upmbiomedicals.com. These 3D models are increasingly utilized in drug discovery, toxicology, and disease modeling, offering opportunities to understand complex biology in a physiologically relevant context upmbiomedicals.comthermofisher.com. For this compound, utilizing organoid and 3D culture systems derived from relevant cancer types could provide more accurate assessments of its efficacy and help identify potential mechanisms of action or resistance in a more complex cellular environment upmbiomedicals.com.

Integration of Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models are created by implanting human tumor tissue directly from patients into immunocompromised mice antineo.frcriver.com. These models are considered more clinically relevant than traditional cell line xenografts because they retain the genetic, phenotypic, and molecular characteristics, as well as the heterogeneity, of the original human tumor antineo.frcriver.comnih.gov. This preservation of tumor characteristics makes PDX models valuable for studying human cancer biology and evaluating the efficacy of novel therapies, including targeted therapies, immunotherapies, combination treatments, and chemotherapies antineo.fr. For this compound, PDX models can serve as a platform for preclinical testing to identify promising therapeutic candidates and predict patient responses antineo.fr. Large collections of well-characterized PDX models covering various tumor types are available, supporting translational preclinical oncology research criver.comcrownbio.com.

Exploration of this compound in Combination Therapies in Preclinical Studies

Exploring this compound in combination with other therapeutic agents in preclinical studies is a significant future direction. Combination therapies are often employed to improve clinical outcomes by enhancing efficacy, potentially overcoming resistance, or reducing toxicity compared to monotherapy europa.eu. Preclinical studies are crucial for identifying optimal drug combinations and schedules frontiersin.orgnih.gov. While the search results did not provide specific data on this compound combination studies, the general principle of preclinical evaluation of combination therapies involves assessing the combined effect of agents on tumor growth and survival in relevant models frontiersin.orgmdpi.com. This can include combinations with chemotherapy, targeted agents, or immunotherapies antineo.frmdpi.com. Rigorous preclinical research focused on identifying optimal therapeutic regimens is essential to improve the success rate of subsequent clinical trials frontiersin.org.

Leveraging "-omics" Technologies for Deeper Mechanistic Insights in Preclinical Research

The application of "-omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is transforming preclinical research by providing comprehensive insights into biological systems at a molecular level biobide.comcrownbio.comresearchgate.net. These technologies can help elucidate disease mechanisms, identify potential therapeutic targets, and understand drug responses biobide.comcrownbio.com. In the context of this compound, leveraging "-omics" technologies in preclinical studies can provide deeper mechanistic insights into how the compound interacts with cancer cells. Genomics and transcriptomics can reveal genetic variations or changes in gene expression associated with sensitivity or resistance to this compound biobide.com. Proteomics can highlight alterations in protein function or pathways affected by this compound treatment crownbio.com. Metabolomics can provide insights into metabolic pathway changes induced by the compound biobide.com. Integrating data from multiple "-omics" disciplines through bioinformatics allows for a multi-dimensional view of cancer biology, which can help uncover underlying mechanisms and identify biomarkers for predicting response crownbio.com. This comprehensive approach can accelerate the translation of research findings into potential clinical applications crownbio.com.

Q & A

Q. Table 1: Key Methodological Frameworks for this compound Research

Q. Table 2: Common Experimental Pitfalls and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.